alpha-Phenylpiperidine-2-acetamide

Description

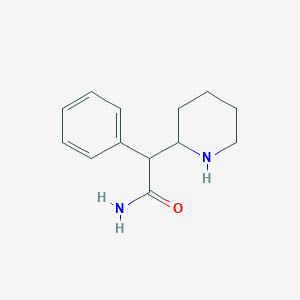

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMNWPXAYKPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864887 | |

| Record name | alpha-Phenylpiperidine-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-39-2 | |

| Record name | α-Phenyl-2-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenyl-2-piperidineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylpiperidine-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylpiperidine-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

α-Phenylpiperidine-2-acetamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenylpiperidine-2-acetamide is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Primarily recognized as a key synthetic intermediate, its structural motif, featuring a piperidine ring appended with a phenyl and an acetamide group, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of α-Phenylpiperidine-2-acetamide, supported by detailed experimental protocols and logical workflow diagrams.

Chemical Properties and Structure

α-Phenylpiperidine-2-acetamide, also known by its IUPAC name 2-phenyl-2-(piperidin-2-yl)acetamide, is a white to cream-colored powder.[1][2] Its chemical structure consists of a saturated piperidine ring, which can enhance its basicity and solubility under physiological conditions, and a phenyl group attached to an acetamide backbone.[3] This combination of features is particularly advantageous for the development of therapeutics targeting the central nervous system (CNS), as the piperidine moiety can facilitate passage across the blood-brain barrier.[3]

An important structural feature of α-Phenylpiperidine-2-acetamide is the presence of two chiral centers, leading to the existence of diastereomers, specifically the erythro and threo forms.[3] The stereochemistry of this intermediate is crucial as it directly influences the stereochemistry and, consequently, the pharmacological activity of the final active pharmaceutical ingredient (API).[3]

Physicochemical Properties

The key physicochemical properties of α-Phenylpiperidine-2-acetamide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19395-39-2 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈N₂O | [3][4] |

| Molecular Weight | 218.29 g/mol | [3][4] |

| IUPAC Name | 2-phenyl-2-piperidin-2-ylacetamide | [3][4] |

| Synonyms | Ritalinic Acid Amide, 2-Phenyl-2-(2-piperidyl)acetamide | [3] |

| Appearance | White to cream color powder | [1][2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Spectral Data

While specific spectra for α-Phenylpiperidine-2-acetamide are not widely published in peer-reviewed journals, the expected spectral characteristics can be inferred from its structure and data on related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, methine protons on the piperidine ring and adjacent to the phenyl and acetamide groups, methylene protons of the piperidine ring, and the amine and amide protons.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the phenyl ring, the piperidine ring, the carbonyl carbon of the acetamide group, and the methine carbon attached to the phenyl group.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amide and the secondary amine, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.[5]

-

Mass Spectrometry: Mass spectral data for α-Phenylpiperidine-2-acetamide is available in databases such as mzCloud, showing the molecular ion peak and fragmentation patterns.[6]

Synthesis of α-Phenylpiperidine-2-acetamide

The synthesis of α-Phenylpiperidine-2-acetamide is most prominently achieved through the catalytic hydrogenation of its pyridine precursor, α-phenyl-α-pyridyl-(2)-acetamide. This method effectively saturates the aromatic pyridine ring to yield the desired piperidine structure.[3] An alternative, though less detailed in the literature, involves the reaction of phenylacetic acid with a piperidinone derivative.[3]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure based on established methods for the hydrogenation of substituted pyridines using a platinum(IV) oxide catalyst.[7][8][9]

Objective: To synthesize α-Phenylpiperidine-2-acetamide via the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

Materials:

-

α-phenyl-α-pyridyl-(2)-acetamide

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Hydrogen Gas (H₂)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Buchner funnel with Celite)

-

Rotary Evaporator

Procedure:

-

Reaction Setup: In a suitable high-pressure reactor vessel, dissolve α-phenyl-α-pyridyl-(2)-acetamide (1.0 g) in glacial acetic acid (5 mL).[7]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of Platinum(IV) oxide (e.g., 5 mol %).[7]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50-70 bar.[7][8][9]

-

Reaction: Stir the reaction mixture at room temperature for 6-10 hours.[7] Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate.

-

Neutralization: Carefully quench the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[7]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[7] Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting residue, α-Phenylpiperidine-2-acetamide, can be further purified by recrystallization or column chromatography if necessary.

Biological Activity and Potential Applications

α-Phenylpiperidine-2-acetamide is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antidepressants.[1][2] Its structural relationship to methylphenidate (Ritalin), for which it is a direct precursor (also known as Ritalinic Acid Amide), suggests its potential to interact with neurological pathways.[3] While specific biological data for α-Phenylpiperidine-2-acetamide is not extensively reported, its scaffold is of interest for its potential CNS stimulant and analgesic properties.[1]

Experimental Protocols for Biological Screening

The following are generalized protocols for assessing the potential CNS stimulant and analgesic activities of a novel compound like α-Phenylpiperidine-2-acetamide.

Objective: To evaluate the effect of the test compound on spontaneous locomotor activity in mice using an actophotometer.[3][10][11]

Materials:

-

Actophotometer

-

Male or female Swiss albino mice (20-25 g)

-

Test compound (α-Phenylpiperidine-2-acetamide)

-

Vehicle (e.g., saline)

-

Standard CNS stimulant (e.g., Amphetamine, 1 mg/kg)

-

Syringes for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.

-

Grouping: Divide the animals into three groups: a control group (vehicle), a standard group (Amphetamine), and a test group (α-Phenylpiperidine-2-acetamide).

-

Baseline Activity: Individually place each mouse in the actophotometer for 10 minutes and record the basal activity count.[10]

-

Dosing: Administer the vehicle, standard drug, or test compound by i.p. injection.

-

Post-Dosing Activity: After a set time (e.g., 30 minutes), place each mouse back into the actophotometer and record the activity count for 10 minutes.[10]

-

Data Analysis: Compare the mean activity counts of the test and standard groups with the control group. A significant increase in locomotor activity in the test group suggests CNS stimulant properties.

Objective: To assess the central analgesic activity of the test compound by measuring the reaction time of mice to a thermal stimulus.[1][12][13]

Materials:

-

Hot plate apparatus with adjustable temperature

-

Male or female mice (e.g., C57BL/6, 20-25g)[12]

-

Test compound (α-Phenylpiperidine-2-acetamide)

-

Vehicle (e.g., saline)

-

Standard analgesic (e.g., Morphine)

-

Syringes for administration

Procedure:

-

Apparatus Setup: Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5°C).[12]

-

Acclimatization: Acclimatize the mice to the testing room for at least one hour.

-

Baseline Latency: Place each mouse on the hot plate and record the time until a nociceptive response (e.g., paw licking or jumping) is observed. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[12]

-

Dosing: Administer the test compound, standard drug, or vehicle via the desired route (e.g., intraperitoneal, oral).[12]

-

Post-Dosing Latency: At predetermined time points (e.g., 30, 60, 90 minutes) after administration, place the mice back on the hot plate and measure the response latency.[12]

-

Data Analysis: The analgesic effect is determined by a significant increase in the post-drug latency compared to the baseline and vehicle control groups.[1][12] The results can be expressed as the percentage of Maximum Possible Effect (%MPE).[12]

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by α-Phenylpiperidine-2-acetamide have not been elucidated in the available scientific literature. However, given its role as a precursor to methylphenidate, a dopamine and norepinephrine reuptake inhibitor, it is plausible that α-Phenylpiperidine-2-acetamide or its derivatives could interact with monoamine transporters. Further in-vitro binding and uptake assays would be necessary to investigate this hypothesis.

Analytical Methods

The purity and characterization of α-Phenylpiperidine-2-acetamide are typically assessed using standard analytical techniques in organic chemistry.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical system would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[14][15][16] Detection is commonly performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of α-Phenylpiperidine-2-acetamide, particularly for detecting it as an impurity or intermediate in a reaction mixture.[17][18][19][20] Derivatization may sometimes be employed to improve volatility and chromatographic performance.[18][19]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As mentioned in section 1.2, ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for structural elucidation and confirmation.

Conclusion

α-Phenylpiperidine-2-acetamide is a compound of considerable importance in synthetic and medicinal chemistry. Its value lies predominantly in its role as a versatile intermediate for the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system. While its own biological activity is not extensively documented, its structural features suggest potential for direct pharmacological effects. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and related compounds, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]

- 4. alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mzCloud – Phenylpiperidine 2 acetamide [mzcloud.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianjpr.com [asianjpr.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. dovepress.com [dovepress.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Acetamide, N-methyl-N-phenyl- | SIELC Technologies [sielc.com]

- 16. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of α-Phenylpiperidine-2-acetamide from α-phenyl-α-pyridyl-(2)-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of α-Phenylpiperidine-2-acetamide, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein is the catalytic hydrogenation of its precursor, α-phenyl-α-pyridyl-(2)-acetamide. This document collates critical data on reaction conditions, catalysts, and solvents, and presents detailed experimental protocols. Furthermore, it addresses the stereochemical considerations inherent in this transformation. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively produce and handle this important chemical entity.

Introduction

α-Phenylpiperidine-2-acetamide is a versatile building block in medicinal chemistry, recognized for its utility in the synthesis of a range of bioactive molecules.[1] Its structure, featuring a piperidine ring, is a common motif in central nervous system (CNS) active compounds due to its potential to cross the blood-brain barrier.[2][3] The synthesis of α-Phenylpiperidine-2-acetamide from α-phenyl-α-pyridyl-(2)-acetamide is a crucial transformation, typically achieved through the reduction of the pyridine ring. This guide focuses on the most prevalent method: catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties

| Property | α-phenyl-α-pyridyl-(2)-acetamide | α-Phenylpiperidine-2-acetamide |

| CAS Number | 7251-52-7[4][5][6] | 19395-39-2[2][7] |

| Molecular Formula | C₁₃H₁₂N₂O[5][6][8] | C₁₃H₁₈N₂O[3][7] |

| Molecular Weight | 212.25 g/mol [5][8] | 218.29 g/mol [2][7] |

| Appearance | Off-white to yellowish crystalline powder[5][8] | White to cream colored powder[2] |

| Melting Point | 131-140 °C[5] | 173 °C[9] |

Synthetic Pathway: Catalytic Hydrogenation

The conversion of α-phenyl-α-pyridyl-(2)-acetamide to α-Phenylpiperidine-2-acetamide is achieved through the saturation of the pyridine ring via catalytic hydrogenation.[2] This process typically yields a mixture of diastereomers (erythro and threo forms).[2]

Caption: Synthetic pathway for α-Phenylpiperidine-2-acetamide.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of α-Phenylpiperidine-2-acetamide.

Synthesis of the Precursor: α-phenyl-α-pyridyl-(2)-acetamide

A common method for the preparation of the starting material involves the hydration of α-phenyl-α-pyridyl-(2)-acetonitrile.

Materials:

-

α-Phenyl-α-pyridyl-(2)-acetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

50% Sodium Hydroxide (NaOH) solution

Procedure:

-

Cool concentrated H₂SO₄ in a reactor to approximately 10°C.

-

Add α-phenyl-α-pyridyl-(2)-acetonitrile portion-wise, ensuring the temperature remains below 30°C.

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

Cool the mixture to 10°C and add water.

-

Adjust the pH to 12 by adding 50% NaOH solution, keeping the temperature below 30°C.

-

Filter the resulting crystals, wash the filter cake with water, and dry under vacuum to yield α-phenyl-α-pyridyl-(2)-acetamide.[10]

Catalytic Hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide

This procedure outlines the reduction of the pyridine ring to a piperidine ring.

Materials:

-

α-phenyl-α-pyridyl-(2)-acetamide

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Glacial Acetic Acid or Alcohol (e.g., Methanol)

-

Hydrogen (H₂) gas

-

0.1N Perchloric acid in acetic acid (for Pd/C catalyst)

-

Aqueous Sodium Hydroxide (NaOH) solution

Procedure using Platinum(IV) oxide:

-

In a suitable hydrogenation apparatus, combine α-phenyl-α-pyridyl-(2)-acetamide, glacial acetic acid, and PtO₂.[10]

-

Pressurize the vessel with hydrogen gas.

-

The reaction is typically allowed to proceed for approximately 26 hours.[11]

-

Upon completion, filter the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with an aqueous sodium hydroxide solution to precipitate α-Phenylpiperidine-2-acetamide.

Procedure using Palladium on Carbon:

-

Treat α-phenyl-α-pyridyl-(2)-acetamide with 0.1N perchloric acid in acetic acid.

-

Add Pd/C and an alcohol as the reaction medium.

-

Pressurize the system with hydrogen to 12-15 Kg/cm² and maintain the temperature at 45-50°C for 15-18 hours.[11]

-

After the reaction, remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Basify with an aqueous sodium hydroxide solution to precipitate the product.[11]

Data Summary

The following table summarizes the reaction conditions for the catalytic hydrogenation.

Table 2: Catalytic Hydrogenation Conditions

| Catalyst | Precursor | Solvent | Pressure (H₂) | Temperature | Reaction Time | Source |

| PtO₂ | α-phenyl-α-pyridyl-(2)-acetamide | Glacial Acetic Acid | Not Specified | Not Specified | ~26 hours | [2][11] |

| Pd/C | α-phenyl-α-pyridyl-(2)-acetamide | Alcohol / Acetic Acid with Perchloric Acid | 12-15 Kg/cm² | 45-50 °C | 15-18 hours | [11] |

Stereochemistry and Purification

The hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide typically results in a mixture of erythro and threo diastereomers.[2] The separation and control of these stereoisomers are often critical for the desired biological activity of subsequent products.[2] Purification of the final product can be achieved through recrystallization or chromatography to obtain the desired purity.[3] It is important to note that some synthetic routes for downstream products, such as methylphenidate, have been criticized for being wasteful by discarding the threo racemate which can constitute a significant portion of the acetamide product.[10]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of α-Phenylpiperidine-2-acetamide.

Caption: General workflow for synthesis and purification.

Conclusion

The synthesis of α-Phenylpiperidine-2-acetamide from α-phenyl-α-pyridyl-(2)-acetamide via catalytic hydrogenation is a well-established and robust method. The choice of catalyst and reaction conditions can be tailored to specific laboratory capabilities and desired outcomes. A critical consideration for researchers is the management of the resulting diastereomers, which may require specific purification strategies depending on the intended application of the final compound. This guide provides a comprehensive foundation for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alpha-Phenylpiperidine-2-acetamide | 19395-39-2 | Benchchem [benchchem.com]

- 3. Buy this compound | 19395-39-2 [smolecule.com]

- 4. Phenyl-(2-pyridyl)acetamide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 7251-52-7: α-Phenyl-2-pyridineacetamide | CymitQuimica [cymitquimica.com]

- 7. alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenyl-(2-Pyridyl)Acetamide (PPA) - [innovassynth.com]

- 9. 2-Phenyl-2-(2-piperidyl)acetamide | 19395-39-2 | FP55828 [biosynth.com]

- 10. EP0983238A1 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]

- 11. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Postulated Mechanism of Action of α-Phenylpiperidine-2-acetamide on the Central Nervous System

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical exploration of the potential mechanism of action of α-Phenylpiperidine-2-acetamide. It is crucial to note that this compound is primarily documented in scientific literature as a key synthetic intermediate in the production of pharmaceuticals, most notably methylphenidate.[1][2] Direct, comprehensive research into its own pharmacological activity and mechanism of action on the central nervous system (CNS) is not extensively available in the public domain. The following guide is therefore an inferential analysis based on its chemical structure and its relationship to pharmacologically active molecules.

Executive Summary

α-Phenylpiperidine-2-acetamide, also known as 2-phenyl-2-(piperidin-2-yl)acetamide or ritalinic acid amide, is a molecule of significant interest in medicinal chemistry.[1] While its primary role is a precursor in pharmaceutical synthesis, its structure, featuring a phenylpiperidine scaffold, suggests potential interactions with various CNS targets. This guide explores these potential mechanisms by drawing parallels with structurally similar compounds. The core phenylpiperidine structure is a well-established pharmacophore in potent opioids and monoamine transporter inhibitors.[3] Furthermore, its identity as a direct precursor to methylphenidate invites comparison to stimulants acting on dopamine and norepinephrine transporters. However, it is noteworthy that the primary metabolite of methylphenidate, ritalinic acid, is considered pharmacologically inactive, which may imply a similar lack of significant activity for its amide form, α-Phenylpiperidine-2-acetamide.[1][4][5] This document will dissect these structural elements to postulate potential, yet unconfirmed, biological activities and suggest a hypothetical framework for its experimental evaluation.

Structural Analysis and Hypothesized CNS Target Interactions

The pharmacological potential of a molecule is intrinsically linked to its structure. α-Phenylpiperidine-2-acetamide possesses two key moieties that are prevalent in neuroactive compounds: the phenylpiperidine core and the acetamide group.

The Phenylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The phenylpiperidine motif is central to a diverse range of CNS-acting drugs, suggesting that α-Phenylpiperidine-2-acetamide could theoretically interact with several receptor systems.

-

Opioid Receptors: The phenylpiperidine structure is famously the backbone of potent synthetic opioids such as fentanyl and meperidine.[3][6] These agents primarily act as agonists at the μ-opioid receptor, producing strong analgesic effects.[3][6] The structural resemblance suggests that α-Phenylpiperidine-2-acetamide could possess some affinity for opioid receptors, although this is purely speculative and would require experimental validation through receptor binding assays.

-

Dopamine and Norepinephrine Transporters (DAT/NET): As a direct precursor to methylphenidate, a well-known DAT and NET inhibitor, it is plausible that α-Phenylpiperidine-2-acetamide could interact with these monoamine transporters. However, its conversion to the inactive metabolite ritalinic acid suggests that any such interaction is likely to be weak.[4][5] Structurally related phenylpiperidine analogues have been extensively studied as potent dopamine reuptake inhibitors.[7][8][9]

-

Sigma Receptors: The piperidine ring is a common feature in ligands for sigma receptors (σ₁ and σ₂), which are implicated in a variety of CNS functions and are targets for several psychotropic drugs.[3] This presents another potential, though unverified, avenue of action.

The Acetamide Moiety: Modulator of Physicochemical Properties

The acetamide group can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Its presence is known to affect a compound's ability to cross the blood-brain barrier, a critical step for CNS activity.[1] Furthermore, derivatives of acetamide have been associated with a range of pharmacological effects, including anticonvulsant properties, potentially through the modulation of voltage-gated sodium channels.[1]

Quantitative Data from Structurally Related Compounds

To provide a framework for understanding the potential potency and selectivity of α-Phenylpiperidine-2-acetamide, the following table summarizes quantitative data for well-characterized, structurally related compounds. It must be emphasized that this data is for comparative purposes only and does not represent experimental findings for α-Phenylpiperidine-2-acetamide.

| Compound | Primary Target(s) | Affinity / Potency (IC₅₀ / Kᵢ) | Primary CNS Effect |

| Methylphenidate | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | DAT IC₅₀: ~14 nM | CNS Stimulant |

| Fentanyl | μ-Opioid Receptor | Kᵢ: ~1 nM | Analgesic |

| Carbamazepine (contains an acetamide-like substructure) | Voltage-Gated Sodium Channels | IC₅₀: ~20-100 µM | Anticonvulsant |

Data is aggregated from multiple pharmacology resources and is approximate.

Postulated Signaling Pathways and Mechanisms

Given the absence of direct evidence, any description of a signaling pathway for α-Phenylpiperidine-2-acetamide remains hypothetical. Below are diagrams illustrating potential interactions based on its structural components.

Caption: Postulated CNS targets based on structural moieties.

Hypothetical Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of α-Phenylpiperidine-2-acetamide, a systematic experimental workflow would be required.

Primary Screening: Receptor and Transporter Binding Assays

Objective: To identify high-affinity binding targets. Protocol:

-

Assay Type: Radioligand binding competition assays.

-

Target Panel: A comprehensive panel of CNS receptors and transporters, including but not limited to:

-

Opioid Receptors (μ, δ, κ)

-

Monoamine Transporters (DAT, NET, SERT)

-

Sigma Receptors (σ₁, σ₂)

-

Adrenergic and Serotonergic receptors.

-

-

Procedure:

-

Prepare cell membrane homogenates expressing the target receptor/transporter.

-

Incubate membranes with a specific radioligand (e.g., [³H]DAMGO for μ-opioid receptor) and varying concentrations of α-Phenylpiperidine-2-acetamide.

-

Separate bound from free radioligand via rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

-

Secondary Screening: In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, modulator) at targets identified in primary screening. Protocol (Example for a G-protein coupled receptor like the μ-opioid receptor):

-

Assay Type: [³⁵S]GTPγS binding assay.

-

Procedure:

-

Incubate receptor-expressing cell membranes with varying concentrations of α-Phenylpiperidine-2-acetamide in the presence of GDP and [³⁵S]GTPγS.

-

Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Measure the amount of bound [³⁵S]GTPγS.

-

An increase in binding indicates agonist activity (determine EC₅₀ and Eₘₐₓ). No change suggests potential antagonist activity, which would be confirmed by its ability to block the effects of a known agonist.

-

Caption: A potential workflow for elucidating the CNS mechanism of action.

Conclusion

References

- 1. grokipedia.com [grokipedia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomerism of α-Phenylpiperidine-2-acetamide: A Technical Guide to its Synthesis, Resolution, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenylpiperidine-2-acetamide is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the psychostimulant methylphenidate. The presence of two chiral centers gives rise to four stereoisomers: the (d/l)-erythro and (d/l)-threo pairs. The stereochemical configuration of α-Phenylpiperidine-2-acetamide is a critical determinant of the pharmacological profile of its derivatives. This technical guide provides a comprehensive overview of the stereoisomerism of α-Phenylpiperidine-2-acetamide, detailing its synthesis, methods for chiral resolution, and the profound implications of its stereochemistry on the pharmacological activity of its derivatives. While direct pharmacological data on the individual stereoisomers of α-Phenylpiperidine-2-acetamide is not extensively available in public literature, this guide outlines the standard experimental protocols that would be employed for such an evaluation.

Introduction

The piperidine scaffold is a prevalent motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties that can enhance bioavailability and facilitate passage across the blood-brain barrier.[1] α-Phenylpiperidine-2-acetamide, a disubstituted piperidine derivative, embodies this potential and has been a subject of considerable interest in synthetic and medicinal chemistry. Its structural relationship to psychoactive compounds has positioned it as a valuable building block in drug discovery, particularly in the development of therapeutics for neurological disorders.[2][3]

The stereochemistry of α-Phenylpiperidine-2-acetamide is of paramount importance. The molecule possesses two chiral centers, leading to the existence of two diastereomeric pairs of enantiomers: the erythro and threo forms. This stereoisomerism directly translates to the stereochemistry of its synthetic products, which in turn dictates their interaction with biological targets and their overall pharmacological effect.

Stereoisomerism and its Implications

α-Phenylpiperidine-2-acetamide has two stereocenters, giving rise to four possible stereoisomers. These are classified into two pairs of enantiomers, the erythro and threo diastereomers.

-

Erythro isomers : The (d)- and (l)-erythro-α-Phenylpiperidine-2-acetamide.

-

Threo isomers : The (d)- and (l)-threo-α-Phenylpiperidine-2-acetamide.

The primary pharmacological significance of these stereoisomers lies in their role as immediate precursors to the corresponding stereoisomers of methylphenidate, a widely prescribed central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The pharmacological activity of methylphenidate is highly stereospecific, with the d-threo isomer being the most potent and therapeutically active enantiomer.

Therefore, the efficient synthesis and separation of the stereoisomers of α-Phenylpiperidine-2-acetamide are crucial for the production of enantiomerically pure and pharmacologically desirable forms of methylphenidate and other derived therapeutics.

Synthesis and Chiral Resolution

Synthesis of Racemic α-Phenylpiperidine-2-acetamide

The synthesis of racemic mixtures of the erythro and threo diastereomers of α-Phenylpiperidine-2-acetamide has been reported through various methods. A common approach involves the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

Experimental Protocol: Synthesis of d,l-erythro-α-Phenylpiperidine-2-acetamide

-

Materials : α-Phenyl-α-pyridyl-(2)-acetamide, Platinum Oxide (PtO₂), Glacial Acetic Acid, Sodium Hydroxide (NaOH), Water, Methanol.

-

Procedure :

-

A solution of α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid is subjected to catalytic hydrogenation using Platinum Oxide (PtO₂) as the catalyst.

-

The reaction is carried out under hydrogen pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to 12 with a 50% NaOH solution to precipitate the free base.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as methanol, can be performed for purification.

-

Chiral Resolution of Stereoisomers

The separation of the enantiomers of α-Phenylpiperidine-2-acetamide is typically achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid is a commonly used resolving agent for amines.

Experimental Protocol: Chiral Resolution using L-Tartaric Acid

-

Materials : Racemic erythro-α-Phenylpiperidine-2-acetamide, L-tartaric acid, Methanol.

-

Procedure :

-

A solution of racemic erythro-α-Phenylpiperidine-2-acetamide in methanol is prepared.

-

A solution of L-tartaric acid in methanol is added to the racemic mixture.

-

The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

The l-erythro-α-Phenylpiperidine-2-acetamide-L-tartrate salt, being less soluble, will preferentially crystallize out of the solution.

-

The crystals are collected by filtration, washed with cold methanol, and dried.

-

The free base of l-erythro-α-Phenylpiperidine-2-acetamide can be liberated by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

-

The d-erythro isomer can be recovered from the mother liquor.

-

Pharmacological Implications

As previously stated, there is a notable lack of publicly available quantitative data on the direct pharmacological activity of the individual stereoisomers of α-Phenylpiperidine-2-acetamide at key CNS targets. The primary focus of research has been on their utility as precursors.

The well-established stereospecificity of methylphenidate's interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET) underscores the critical importance of the stereochemistry of its precursor, α-Phenylpiperidine-2-acetamide. The d-threo isomer of methylphenidate exhibits significantly higher affinity for both DAT and NET compared to the l-threo isomer and the erythro isomers.

Table 1: Relationship between α-Phenylpiperidine-2-acetamide Stereoisomers and their Corresponding Methylphenidate Products

| α-Phenylpiperidine-2-acetamide Stereoisomer | Corresponding Methylphenidate Stereoisomer | General Pharmacological Relevance of Methylphenidate Isomer |

| d-threo-α-Phenylpiperidine-2-acetamide | d-threo-Methylphenidate | High affinity for DAT and NET; primary therapeutic component. |

| l-threo-α-Phenylpiperidine-2-acetamide | l-threo-Methylphenidate | Lower affinity for DAT and NET compared to the d-threo isomer. |

| d,l-erythro-α-Phenylpiperidine-2-acetamide | d,l-erythro-Methylphenidate | Significantly lower affinity for DAT and NET; generally considered inactive. |

Experimental Protocols for Pharmacological Evaluation

To determine the direct pharmacological activity of the stereoisomers of α-Phenylpiperidine-2-acetamide, standard in vitro binding assays would be employed.

Experimental Protocol: Monoamine Transporter Binding Assay

-

Objective : To determine the binding affinity (Ki) of the stereoisomers of α-Phenylpiperidine-2-acetamide for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Materials :

-

Cell membranes prepared from cells expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT).

-

Test compounds: Individual stereoisomers of α-Phenylpiperidine-2-acetamide.

-

Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure :

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

A parallel incubation is performed with the radioligand and a high concentration of a non-specific binding inhibitor to determine non-specific binding.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway

Caption: Monoamine neurotransmitter release, reuptake, and potential inhibition by α-Phenylpiperidine-2-acetamide.

Experimental Workflow

Caption: General experimental workflow for the synthesis, resolution, and pharmacological evaluation of α-Phenylpiperidine-2-acetamide stereoisomers.

Logical Relationship

Caption: Relationship between α-Phenylpiperidine-2-acetamide stereoisomers and the pharmacological activity of their corresponding methylphenidate products.

Conclusion

The stereoisomerism of α-Phenylpiperidine-2-acetamide is a critical consideration in the synthesis of pharmacologically active piperidine derivatives, most notably methylphenidate. While the direct pharmacological profile of its individual stereoisomers remains to be fully elucidated in publicly accessible literature, its role as a chiral building block is well-established. The development of efficient methods for the synthesis and resolution of these stereoisomers is essential for the production of enantiomerically pure drugs with improved therapeutic efficacy and reduced side effects. Further research into the direct pharmacological activities of the erythro and threo isomers of α-Phenylpiperidine-2-acetamide could reveal novel therapeutic applications for these compounds in their own right.

References

- 1. kirj.ee [kirj.ee]

- 2. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Phenylpiperidine-2-acetamide's Role as a Precursor to Ritalinic Acid: A Technical Examination

Abstract

This technical guide addresses the chemical and biological relationship between α-phenylpiperidine-2-acetamide (also known as ritalinic acid amide) and ritalinic acid. Contrary to the implication that the acetamide is a primary precursor, this document clarifies that ritalinic acid is overwhelmingly recognized as the principal, inactive metabolite of the central nervous system (CNS) stimulant methylphenidate.[1][2][3] The metabolic pathway involves enzymatic de-esterification, not amide hydrolysis.[1][2][4] However, α-phenylpiperidine-2-acetamide is a known synthetic intermediate in certain routes to produce methylphenidate and its analogs.[5][6][7] Therefore, its conversion to ritalinic acid is chemically feasible via amide hydrolysis and relevant in synthetic contexts. This paper will detail both the established biological pathway from methylphenidate and the plausible synthetic conversion from α-phenylpiperidine-2-acetamide, providing quantitative data, experimental protocols, and process diagrams for both transformations.

Established Biological Pathway: Ritalinic Acid as a Metabolite of Methylphenidate

The primary route to the formation of ritalinic acid in vivo is through the extensive and rapid metabolism of methylphenidate following oral administration.[8][9] This process is not a conversion from α-phenylpiperidine-2-acetamide but a hydrolysis of the methyl ester of methylphenidate.

Metabolic Transformation

The conversion is a de-esterification reaction catalyzed predominantly by the human carboxylesterase 1 (CES1) enzyme, which is primarily expressed in the liver.[1][2][3] This enzymatic hydrolysis is highly efficient, resulting in ritalinic acid being the major metabolite, accounting for approximately 60-86% of an administered methylphenidate dose excreted in urine.[1][8] The reaction is stereoselective, with a preference for the l-isomer of methylphenidate.[2]

Caption: Metabolic Hydrolysis of Methylphenidate to Ritalinic Acid.

Quantitative Metabolic Data

The metabolism of methylphenidate is extensive, leading to low bioavailability of the parent drug and high urinary excretion of ritalinic acid.

| Parameter | Value | Reference |

| Primary Enzyme | Carboxylesterase 1 (CES1) | [1][2][3] |

| Metabolic Reaction | De-esterification (Hydrolysis) | [1][8] |

| Primary Metabolite | Ritalinic Acid | [1][4] |

| % of Dose Excreted as Ritalinic Acid | 60-86% in urine | [8] |

| % of Dose Excreted as Unchanged MPH | < 1% in urine | [8][10] |

| Half-life of Ritalinic Acid | Approx. 3-4 hours | [4][8] |

Conceptual Protocol: In Vitro Enzymatic Hydrolysis

This protocol outlines a conceptual method for demonstrating the conversion of methylphenidate to ritalinic acid using a liver microsome preparation rich in CES1.

-

Preparation: Prepare human liver microsomes (commercially available) in a potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Add methylphenidate (substrate) to the microsome suspension to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

-

Time-Course Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the concentrations of remaining methylphenidate and formed ritalinic acid using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Synthetic Pathway: Ritalinic Acid from α-Phenylpiperidine-2-acetamide

While not the biological route, the conversion of α-phenylpiperidine-2-acetamide to ritalinic acid is a standard chemical transformation known as amide hydrolysis. This compound serves as an intermediate in multi-step syntheses of methylphenidate, where it is produced from precursors like α-pyridyl-2-ylphenylacetamide.[5][6] The subsequent hydrolysis of the acetamide to ritalinic acid is a key step before the final esterification to methylphenidate.[6][11]

Chemical Transformation

The hydrolysis of the primary amide group in α-phenylpiperidine-2-acetamide to a carboxylic acid can be achieved under either strong acidic or strong basic conditions, typically with heating.[12][13]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for nucleophilic attack by water.[13]

-

Base-Promoted Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the reaction. This method is often used in practice for this specific conversion.[14]

Caption: Synthetic Workflow for Amide Hydrolysis to Carboxylic Acid.

Typical Reaction Conditions

The conditions for amide hydrolysis can be harsh, requiring elevated temperatures and concentrated reagents.[15]

| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Reference |

| Reagent | Concentrated H₂SO₄ or HCl | Concentrated NaOH or KOH | [12][14] |

| Solvent | Water, Aqueous Ethanol | Water, 1-Butanol, 2-Propanol | [14] |

| Temperature | Reflux (≥100°C) | Reflux (100-105°C) | [12][14] |

| Reaction Time | 2.5 - 48 hours (substrate dependent) | 3 - 8 hours | [12][14][15] |

| Product Form | Ammonium Salt (amine), Carboxylic Acid | Carboxylate Salt, Ammonia/Amine | [13] |

Detailed Experimental Protocol: Base-Promoted Hydrolysis

This protocol is adapted from documented procedures for the synthesis of (d,l)-threo-ritalinic acid from its corresponding acetamide.[14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge a solution of 1-butanol (400 g) and sodium hydroxide flakes (90 g).

-

Substrate Addition: Add the mixture of (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide (100 g) to the flask with vigorous stirring.

-

Heating: Heat the reaction mass to 100-105°C and maintain this temperature for 3-8 hours. Monitor the progress of the reaction using TLC or HPLC.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to 45-50°C. Cautiously add water (450 g) to the process mass.

-

Work-up: Filter the reaction mixture. Adjust the pH of the filtrate to 6.6 ± 0.5 using concentrated hydrochloric acid.

-

Isolation: Stir the resulting mixture for 10-15 minutes to allow for precipitation. Filter the solid product.

-

Purification: Create a slurry of the filtered product with water, then filter again. Dry the purified solid to yield (d,l)-threo-ritalinic acid.

Conclusion

In a biological context, α-phenylpiperidine-2-acetamide is not a precursor to ritalinic acid. Ritalinic acid is the definitive end-product of the primary metabolic pathway of methylphenidate, formed via enzymatic hydrolysis of an ester group. However, in the realm of synthetic organic chemistry, α-phenylpiperidine-2-acetamide is a valid intermediate. Its conversion to ritalinic acid via chemical amide hydrolysis represents a crucial step in several patented synthesis routes for methylphenidate and related compounds. Understanding both pathways is essential for researchers in pharmacology, toxicology, and drug development.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 4. ricardinis.pt [ricardinis.pt]

- 5. US8552030B2 - Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. alpha-Phenylpiperidine-2-acetamide | 19395-39-2 | Benchchem [benchchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid [quickcompany.in]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Solubility and Stability of α-Phenylpiperidine-2-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of α-Phenylpiperidine-2-acetamide. Due to a lack of specific published quantitative data for this compound, this guide also furnishes detailed experimental protocols for determining these properties, alongside predicted solubility profiles and potential degradation pathways based on its chemical structure.

Physicochemical Properties

α-Phenylpiperidine-2-acetamide is a versatile intermediate in pharmaceutical research, particularly in the development of analgesics and antidepressants.[1] Its structure, featuring a piperidine ring, a phenyl group, and an acetamide moiety, contributes to its chemical properties and biological activity.[2][3] The presence of the saturated piperidine ring enhances its basicity and is suggested to improve solubility under physiological conditions, which is advantageous for developing therapeutics targeting the central nervous system.[2]

Table 1: Physicochemical Properties of α-Phenylpiperidine-2-acetamide

| Property | Value | Source |

| CAS Number | 19395-39-2 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O (may exist as a hydrate, C₁₃H₁₈N₂O·H₂O) | [1][2][4] |

| Molecular Weight | 218.29 g/mol (anhydrous); 236.31 g/mol (hydrate) | [1][2] |

| IUPAC Name | 2-phenyl-2-piperidin-2-ylacetamide | [2][4] |

| Synonyms | Ritalinic Acid Amide, 2-Phenyl-2-(piperidin-2-yl)acetamide | [2] |

| Appearance | White to cream colored powder | [1][2] |

| Density | 1.097 g/cm³ | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of α-Phenylpiperidine-2-acetamide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | The amide and amine functionalities can act as hydrogen bond donors and acceptors, but the overall non-polar character from the phenyl ring and piperidine backbone may limit high solubility. Solubility in acidic aqueous solutions is expected to be higher due to the protonation of the basic piperidine nitrogen. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are effective at solvating both polar and non-polar moieties through dipole-dipole interactions and are generally good solvents for compounds of this nature. |

| Non-polar | Hexane, Toluene | Low | The significant polarity of the acetamide group is likely to result in poor solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can often dissolve compounds with a moderate degree of polarity. |

Stability Profile

Detailed stability studies for α-Phenylpiperidine-2-acetamide are not widely published. Generally, it is described as stable under recommended storage conditions (refrigerated at 0-8°C).[1][6] Phenylpiperidine derivatives can be susceptible to degradation through various pathways, including hydrolysis and oxidation.[7] A safety data sheet for α-Phenylpiperidine-2-acetamide indicates that hazardous decomposition products upon combustion include carbon monoxide, nitrogen oxides, and hydrogen chloride.[6]

Based on its chemical structure, the primary routes of degradation under common laboratory and physiological conditions are likely to be:

-

Amide Hydrolysis: The acetamide group can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-phenyl-2-(piperidin-2-yl)acetic acid and ammonia.

-

Oxidation: The piperidine ring may be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxide derivatives.

Caption: Figure 1. Proposed Degradation Pathway for α-Phenylpiperidine-2-acetamide

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of α-Phenylpiperidine-2-acetamide.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Caption: Figure 2. Workflow for Equilibrium Solubility Determination

-

Materials:

-

α-Phenylpiperidine-2-acetamide (of known purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV)

-

-

Procedure:

-

Add an excess amount of α-Phenylpiperidine-2-acetamide to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach a plateau in concentration.

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by centrifuging the vial and carefully drawing the supernatant, or by filtering the solution through a chemically inert syringe filter that does not adsorb the compound.

-

Accurately dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the calibration curve of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of α-Phenylpiperidine-2-acetamide.

-

Calculate the solubility, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

-

Protocol for Stability Assessment

This protocol outlines a general approach for assessing the stability of α-Phenylpiperidine-2-acetamide under various environmental conditions, such as pH, temperature, and light.

Caption: Figure 3. Workflow for Stability Assessment

-

Materials:

-

α-Phenylpiperidine-2-acetamide

-

A validated stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) capable of separating the parent compound from its degradation products.

-

Buffers of various pH values (e.g., HCl for acidic, phosphate buffer for neutral, borate buffer for basic).

-

Temperature-controlled ovens/incubators.

-

A photostability chamber compliant with ICH Q1B guidelines.

-

Appropriate glassware.

-

-

Forced Degradation Study (to identify likely degradation pathways):

-

Acid Hydrolysis: Prepare a solution of the compound in a suitable solvent and add HCl to achieve a final concentration of ~0.1 N. Heat at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8 hours).

-

Base Hydrolysis: Prepare a solution and add NaOH to achieve a final concentration of ~0.1 N. Treat similarly to the acid hydrolysis samples.

-

Oxidative Degradation: Prepare a solution and add a small percentage of hydrogen peroxide (e.g., 3%). Keep at room temperature and sample at various time points.

-

Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Long-Term and Accelerated Stability Study (to determine shelf-life):

-

Prepare solutions of the compound in the intended formulation vehicle or relevant solvents.

-

Store samples under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies).

-

At each time point, quantify the amount of remaining α-Phenylpiperidine-2-acetamide and characterize any degradation products.

-

This guide provides a framework for understanding and evaluating the solubility and stability of α-Phenylpiperidine-2-acetamide. The provided protocols offer a starting point for researchers to generate the specific data required for their applications in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alpha-Phenylpiperidine-2-acetamide | 19395-39-2 | Benchchem [benchchem.com]

- 3. Buy this compound | 19395-39-2 [smolecule.com]

- 4. alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Detailed Information | Uses, Safety, Synthesis, Supplier China [pipzine-chem.com]

- 6. afgsci.com [afgsci.com]

- 7. isaacpub.org [isaacpub.org]

Spectroscopic and Synthetic Profile of α-Phenylpiperidine-2-acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a key synthetic pathway for the versatile pharmaceutical intermediate, α-Phenylpiperidine-2-acetamide. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated spectral data, and a clear visualization of the synthetic workflow.

Introduction

α-Phenylpiperidine-2-acetamide, also known as 2-phenyl-2-(piperidin-2-yl)acetamide, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine ring, a phenyl group, and an acetamide moiety, makes it a valuable building block in medicinal chemistry, particularly for central nervous system (CNS) active agents. Accurate and detailed spectroscopic and synthetic information is therefore crucial for its effective utilization in drug discovery and development.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data for α-Phenylpiperidine-2-acetamide is available from public databases, providing insights into its molecular weight and fragmentation pattern under electrospray ionization conditions.

Table 1: Mass Spectrometry Data for α-Phenylpiperidine-2-acetamide

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Instrument | Q Exactive Plus Orbitrap |

| Precursor Ion (m/z) | 219.1492 [M+H]⁺ |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

Table 2: Major Fragment Ions Observed in MS/MS Analysis

| m/z | Relative Intensity | Possible Fragment |

| 84.0807 | High | Piperidine ring fragment |

| 56.0493 | Low | Further fragmentation of piperidine |

| 136.0757 | Low | Phenylacetamide fragment |

| 202.1226 | Low | Loss of NH₃ from parent ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for α-Phenylpiperidine-2-acetamide is not available in the compiled search results. However, predicted chemical shifts based on the structure can be estimated.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The protons on the piperidine ring would appear as a series of multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The methine proton adjacent to the phenyl and piperidine rings would likely be a multiplet around 3.0-4.0 ppm. The amide protons would present as broad singlets, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the phenyl group carbons between 125 and 140 ppm. The carbons of the piperidine ring would resonate in the range of 20-60 ppm. The carbonyl carbon of the acetamide group would be expected in the downfield region, typically around 170-175 ppm.

Infrared (IR) Spectroscopy

Specific experimental IR data for α-Phenylpiperidine-2-acetamide is not available in the provided search results. The characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted Infrared Absorption Bands for α-Phenylpiperidine-2-acetamide

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Strong, Broad | N-H stretching (Amide) |

| 3100-3000 | Medium | C-H stretching (Aromatic) |

| 2950-2850 | Strong | C-H stretching (Aliphatic) |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| 1600, 1450 | Medium-Weak | C=C stretching (Aromatic) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of α-Phenylpiperidine-2-acetamide, based on established procedures for similar compounds.

Synthesis Protocol: Catalytic Hydrogenation

A common method for the synthesis of α-Phenylpiperidine-2-acetamide involves the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

Materials:

-

α-phenyl-α-pyridyl-(2)-acetamide

-

Platinum(IV) oxide (PtO₂) catalyst

-

Glacial acetic acid

-

Hydrogen gas

-

Standard glassware for hydrogenation reactions

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid.

-

Add a catalytic amount of Platinum(IV) oxide to the solution.

-

Seal the vessel and connect it to a hydrogen gas source.

-

Purge the vessel with hydrogen to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

-

Remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of α-Phenylpiperidine-2-acetamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

-

Sample Preparation: Prepare a dilute solution of α-Phenylpiperidine-2-acetamide in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile.

-

LC-MS Analysis: Introduce the sample into the mass spectrometer via a liquid chromatography system. Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.

-

Mass Spectrum Acquisition: Acquire mass spectra in positive ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for α-Phenylpiperidine-2-acetamide via catalytic hydrogenation.

Caption: Synthetic workflow for α-Phenylpiperidine-2-acetamide.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for spectroscopic analysis.

Biological activity of piperidine derivatives in CNS disorders

An In-depth Technical Guide on the Biological Activity of Piperidine Derivatives in Central Nervous System Disorders

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational compounds.[1][2] Its prevalence in pharmaceuticals targeting the Central Nervous System (CNS) is particularly noteworthy. The structural features of the piperidine moiety—its chemical stability, ability to modulate lipophilicity and water solubility, and its conformational flexibility—allow it to interact with a wide array of biological targets with high affinity and specificity.[2] This guide provides a comprehensive overview of the biological activities of piperidine derivatives in major CNS disorders, details key experimental evaluation protocols, and presents quantitative data for representative compounds.

Mechanisms of Action in Major CNS Disorders

Piperidine derivatives exert their therapeutic effects by modulating the activity of various CNS targets, including neurotransmitter receptors, transporters, and enzymes. Their versatility has led to the development of treatments for a range of neurodegenerative and neuropsychiatric conditions.

Alzheimer's Disease (AD)

AD is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[3] The therapeutic strategy for many piperidine derivatives in AD focuses on mitigating cholinergic deficit and reducing amyloid plaque formation.

-

Cholinesterase Inhibition: A primary approach is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, piperidine derivatives increase acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. Donepezil is a prominent piperidine-containing drug that functions as an AChE inhibitor.[4][5] Many novel N-benzyl piperidine derivatives have been designed to dually inhibit both AChE and histone deacetylase (HDAC).[6]

-

Secretase Inhibition: The formation of β-amyloid plaques is a key pathological hallmark of AD. These plaques result from the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[7] Piperidine derivatives have been developed as potent inhibitors of these secretases to prevent the formation of the Aβ42 protein, the main component of amyloid plaques.[7]

-

Multi-Target-Directed Ligands (MTDLs): Recognizing the multifactorial nature of AD, researchers are developing piperidine derivatives that can engage multiple targets simultaneously. For instance, compounds derived from the natural alkaloid piperine have been shown to inhibit cholinesterases, BACE1, and Aβ aggregation.[8]

Schizophrenia

Schizophrenia is a chronic neuropsychiatric disorder treated with antipsychotic agents.[9][10] The mechanism of action for many antipsychotics, including numerous piperidine derivatives, involves the modulation of dopaminergic and serotonergic pathways.

-

Dopamine D2 Receptor Antagonism: Classical neuroleptics primarily act as antagonists at the dopamine D2 receptor to control the positive symptoms of schizophrenia.[11]

-

Serotonin Receptor Modulation: Atypical antipsychotics often combine D2 receptor antagonism with activity at serotonin receptors, particularly 5-HT1A (agonism) and 5-HT2A (antagonism).[12][13] This dual action is believed to improve efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[11] Novel piperidine derivatives are frequently optimized to achieve a balanced affinity profile for these key receptors.[12][13]

Parkinson's Disease (PD)

PD is a neurodegenerative disorder characterized by motor deficits due to the loss of dopaminergic neurons. Some piperidine derivatives have been investigated for their potential to manage PD symptoms.

-

Monoamine Oxidase (MAO) Inhibition: Certain substituted piperidine derivatives have shown potential as inhibitors of MAO-A and MAO-B, enzymes that metabolize dopamine.[14] Inhibition of these enzymes can increase dopamine levels in the brain.

-

Dopaminergic Effects: It is worth noting that the piperidine molecule itself can sometimes antagonize the effects of levodopa, a primary PD treatment, highlighting the complexity of its interactions within the dopaminergic system.[15]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative piperidine derivatives against key CNS targets.

Table 1: Activity of Piperidine Derivatives in Alzheimer's Disease Models

| Compound | Target | Assay | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Compound d5 | HDAC | Enzyme Inhibition | 0.17 µM | [6] |

| AChE | Enzyme Inhibition | 6.89 µM | [6] | |

| Compound d10 | HDAC | Enzyme Inhibition | 0.45 µM | [6] |

| AChE | Enzyme Inhibition | 3.22 µM | [6] | |

| Compound PD07 | AChE | Enzyme Inhibition | 0.039 µM | [8] |